Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a triazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction between a suitable dipolarophile and a pyridine N-imine
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Medicine: Due to its inhibitory properties, this compound has been investigated for its potential use in treating diseases such as cancer and inflammation[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... Its ability to modulate biological pathways makes it a promising candidate for therapeutic applications.
Industry: In material science, this compound can be used to develop new materials with specific properties, such as enhanced stability or conductivity. Its application in the development of organic light-emitting diodes (OLEDs) and other electronic devices is also being explored.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Pyrazolo[1,5-a]pyrimidines-based fluorophores
Uniqueness: Compared to these similar compounds, Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone stands out due to its unique structural features, which confer distinct biological and chemical properties
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-16(14-9-18-22-6-2-1-3-15(14)22)20-7-4-13(5-8-20)10-21-12-17-11-19-21/h1-3,6,9,11-13H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGMBDNMQKQCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=N2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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